Tioeteri diferari
Diarylthioethers are a class of organic compounds that feature two aryl groups attached to a sulfur atom via an ethylene bridge. These compounds play a significant role in various applications due to their unique structural features and properties.
Typically, diarylthioethers consist of two aromatic rings (aryls) connected through a sulfur-containing group (-S-), often referred to as the "bridgehead" position. The presence of both aryl groups and the thioether functionality endows these compounds with distinct chemical characteristics such as improved solubility in organic solvents, enhanced stability towards oxidative conditions, and potential reactivity due to the electrophilic aromatic substitution capabilities.
These properties make diarylthioethers valuable intermediates in synthetic chemistry. They are widely used in pharmaceuticals, agrochemicals, materials science, and environmental remediation applications. For instance, their ability to act as precursors for other functional groups or to serve as stabilizers in polymer formulations has been well-documented.
In summary, diarylthioethers offer a versatile platform for chemical innovation across multiple industries, driven by their inherent structural flexibility and reactivity.
| Struttura | Nome chimico | CAS | MF |
|---|---|---|---|
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4-(phenylsulfanyl)phenol | 5633-55-6 | C12H10OS |
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Benzene, 2-(chloromethyl)-1-[(4-chlorophenyl)thio]-4-fluoro- | 56096-94-7 | C13H9Cl2FS |
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2-(4-Chlorophenyl)sulfanyl-5-fluorobenzoic Acid | 56096-90-3 | C13H8ClFO2S |
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1H-Pyrrolo[2,3-b]pyridine, 3-(phenylthio)- | 633303-87-4 | C13H10N2S |
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3-Chloro-6-(4,6-dimethylpyrimidin-2-yl)thio-pyridazine | 393183-65-8 | C10H9ClN4S |
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Thiophene,2-(3-thienylthio)- | 3807-37-2 | C8H6S3 |
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bis(4-Bromophenyl) Sulfide | 3393-78-0 | C12H8Br2S |
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9H-Purine,6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]- | 84458-52-6 | C11H5N7O3S |
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Benzonitrile, 2-(phenylthio)- | 91804-55-6 | C13H9NS |
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2-Phenylthiopyridine | 3111-54-4 | C11H9NS |
Letteratura correlata
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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